

An In-depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine

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Compound of Interest

Compound Name: **5-m-Tolyl-2H-pyrazol-3-ylamine**

Cat. No.: **B346378**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.^{[1][2]} Aminopyrazoles serve as versatile scaffolds in the synthesis of a wide range of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.^{[1][2][3]} This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of **5-m-Tolyl-2H-pyrazol-3-ylamine**, with a focus on data and protocols relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-m-Tolyl-2H-pyrazol-3-ylamine** is presented below. While experimental data for some properties, such as boiling point and pKa, are not readily available in the literature, the provided information is based on data from chemical suppliers and analogous compounds.

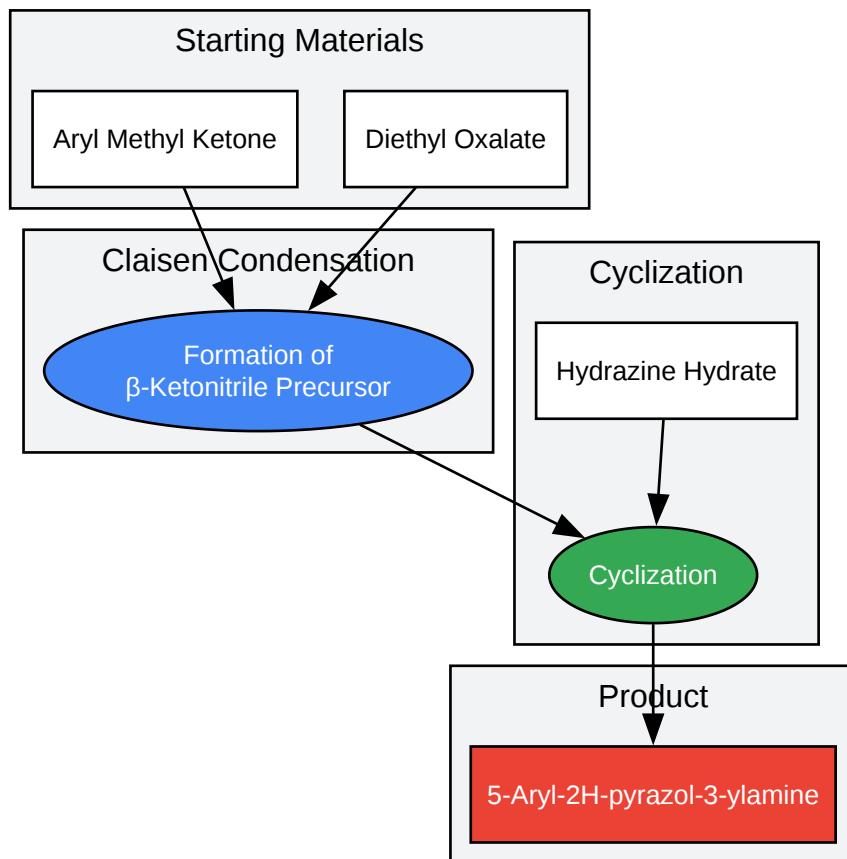
Property	Value	Source
IUPAC Name	5-(3-methylphenyl)-1H-pyrazol-3-amine	N/A
Synonyms	5-m-Tolyl-2H-pyrazol-3-ylamine, 3-(3-Methylphenyl)-1H-pyrazol-5-amine	[1]
CAS Number	80568-96-3	[2]
Molecular Formula	C ₁₀ H ₁₁ N ₃	[2]
Molecular Weight	173.22 g/mol	[2]
Appearance	Light brown powder	[1]
Melting Point	73-79 °C	[1]
Boiling Point	Not available	N/A
Solubility	Information on the solubility of this specific compound is limited. However, pyrazole derivatives often exhibit solubility in organic solvents. [4]	N/A
pKa	Not available	N/A

Synthesis and Characterization

The synthesis of 5-substituted-2H-pyrazol-3-ylamines typically involves the cyclization of a β -ketonitrile with hydrazine or a hydrazine derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

General Synthesis of 5-Aryl-2H-pyrazol-3-ylamines

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Caption: General workflow for the synthesis of 5-aryl-2H-pyrazol-3-ylamines.

Experimental Protocol: Synthesis of a 5-Aryl-2H-pyrazol-3-ylamine Analog

While a specific, detailed protocol for **5-m-Tolyl-2H-pyrazol-3-ylamine** is not readily available, the following is a representative procedure for the synthesis of a structurally related compound, which can be adapted by using the appropriate starting materials.

Synthesis of 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine[4]

- A mixture of (E)-2-(benzo[d]-thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol), hydrazine hydrate (0.25 mL, 5 mmol), dry dioxane (20 mL), and potassium hydroxide (0.12 g, 1 mmol) as a catalyst is heated for 2 hours under TLC control.

- After cooling, the reaction mixture is added to ice water.
- The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/DMF mixture to yield the final product.

Characterization: The synthesized compound can be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Melting Point Analysis: To assess purity.

Spectral Data (Predicted and from Related Compounds)

No specific experimental spectral data for **5-m-Tolyl-2H-pyrazol-3-ylamine** has been identified in the literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the m-tolyl group, the pyrazole ring proton, the amine protons, and the methyl group protons. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole and m-tolyl rings, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrazole groups, C-H stretching of the aromatic and methyl groups, C=N and

C=C stretching of the pyrazole and aromatic rings.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of the compound (173.22 g/mol). The fragmentation pattern will be characteristic of the pyrazole and tolyl moieties.

Biological Activity and Potential Applications

Aminopyrazole derivatives have been extensively investigated for their therapeutic potential across various disease areas.

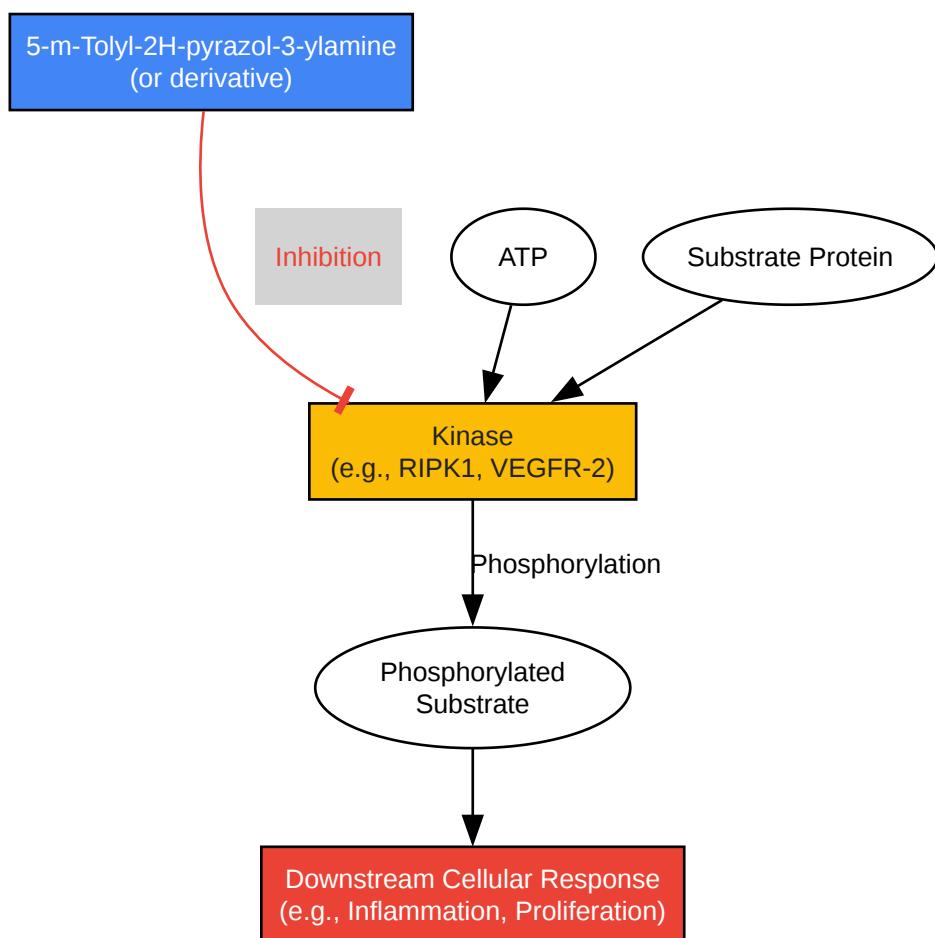
Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic properties.^[1] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.^[5]

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.^{[6][7]} Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Substituted pyrazoles have been developed as inhibitors of various kinases, including receptor-interacting protein kinase 1 (RIPK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).^{[7][8]}

Potential Mechanism of Action via Kinase Inhibition

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Caption: Potential mechanism of action of aminopyrazole derivatives as kinase inhibitors.

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and fungicides.^[2] The biological activity of these compounds can be harnessed for crop protection.

Conclusion

5-m-Tolyl-2H-pyrazol-3-ylamine is a valuable building block for the synthesis of potentially bioactive molecules. While specific experimental data for this compound is limited in the public domain, the broader class of aminopyrazoles demonstrates significant promise in drug discovery and agrochemical development. Further research into the synthesis,

characterization, and biological evaluation of **5-m-Tolyl-2H-pyrazol-3-ylamine** is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

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